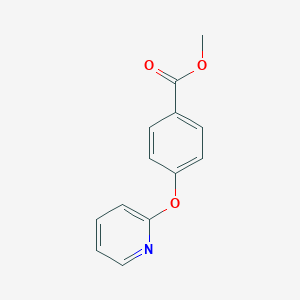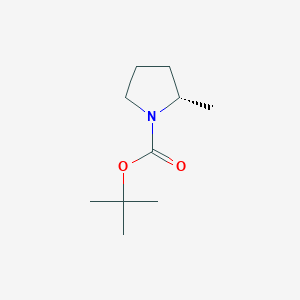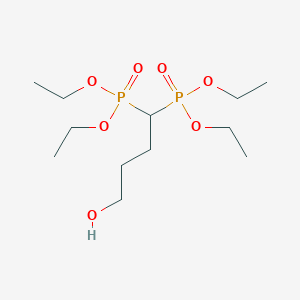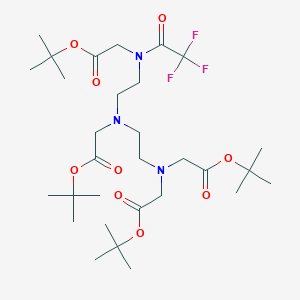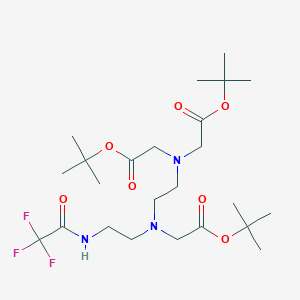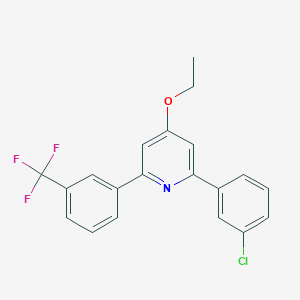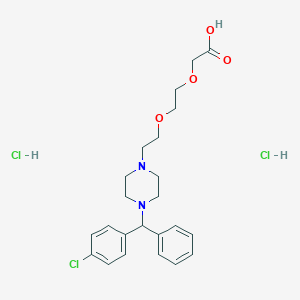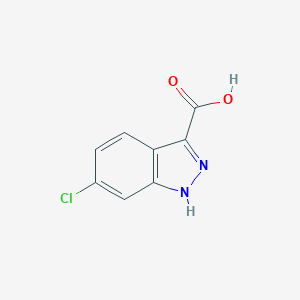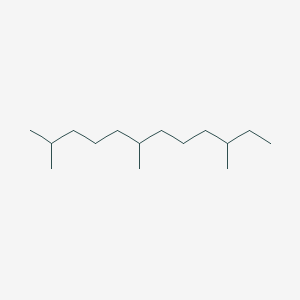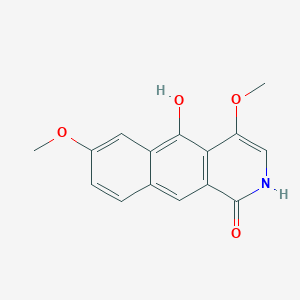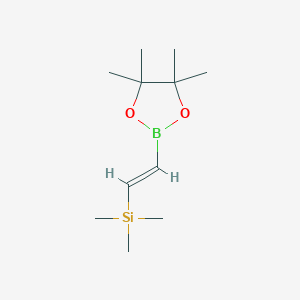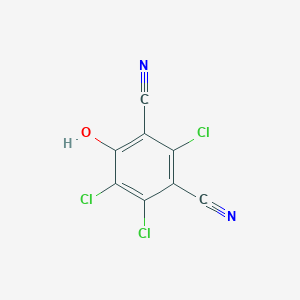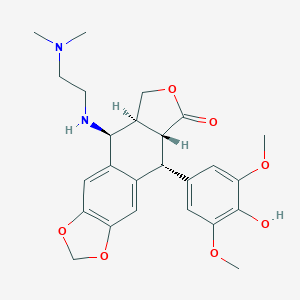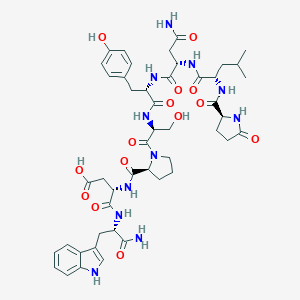
Adipokinetic hormone, beetle
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adipokinetic hormone (AKH) is a neuropeptide hormone that plays a crucial role in the regulation of energy metabolism in insects. AKH was first discovered in the beetle, Tenebrio molitor, and has since been found in several other insect species. This hormone is responsible for the mobilization of energy stores, such as lipids and carbohydrates, from the fat body to the hemolymph in response to energy demands.
Wirkmechanismus
Adipokinetic hormone, beetle acts through a G protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding to the receptor, Adipokinetic hormone, beetle activates a signaling cascade that leads to the mobilization of energy stores from the fat body to the hemolymph. This results in an increase in circulating energy substrates, such as glucose and free fatty acids, which can be used by the insect for energy production.
Biochemical and Physiological Effects:
Adipokinetic hormone, beetle has several biochemical and physiological effects on insects. It stimulates the breakdown of glycogen and triglycerides in the fat body, leading to the release of glucose and fatty acids into the hemolymph. Adipokinetic hormone, beetle also increases the rate of carbohydrate and lipid oxidation in the flight muscles, which is essential for flight and other energy-demanding activities. Additionally, Adipokinetic hormone, beetle has been shown to regulate feeding behavior and stress response in insects.
Vorteile Und Einschränkungen Für Laborexperimente
Adipokinetic hormone, beetle is a valuable tool for studying energy metabolism and neuropeptide signaling in insects. Its effects can be easily measured using biochemical assays and physiological experiments. However, there are some limitations to using Adipokinetic hormone, beetle in lab experiments. The effects of Adipokinetic hormone, beetle may vary between insect species, and the optimal concentration and timing of Adipokinetic hormone, beetle administration may differ depending on the experimental design.
Zukünftige Richtungen
There are several exciting future directions for research on Adipokinetic hormone, beetle in beetles. One area of interest is the role of Adipokinetic hormone, beetle in regulating circadian rhythms and sleep in insects. Another direction is the investigation of Adipokinetic hormone, beetle as a potential target for pest control strategies. Additionally, researchers are exploring the use of Adipokinetic hormone, beetle as a biomarker for insect stress and disease. Overall, the study of Adipokinetic hormone, beetle in beetles and other insects has the potential to provide valuable insights into the regulation of energy metabolism and neuropeptide signaling in animals.
Synthesemethoden
Adipokinetic hormone, beetle is synthesized in the corpora cardiaca, a pair of neuroendocrine glands located in the insect brain. The precursor protein, pro-Adipokinetic hormone, beetle, is cleaved by a specific enzyme to produce the active Adipokinetic hormone, beetle peptide. The amino acid sequence of Adipokinetic hormone, beetle varies between insect species, but the general structure consists of a short chain of amino acids, typically 8-10 residues long.
Wissenschaftliche Forschungsanwendungen
Adipokinetic hormone, beetle has been extensively studied in insects due to its critical role in energy metabolism. Researchers have used Adipokinetic hormone, beetle to investigate the regulation of energy balance, feeding behavior, and stress response in insects. Adipokinetic hormone, beetle has also been used as a model system to study neuropeptide signaling pathways and the molecular mechanisms of hormone action.
Eigenschaften
CAS-Nummer |
134599-16-9 |
|---|---|
Produktname |
Adipokinetic hormone, beetle |
Molekularformel |
C47H61N11O14 |
Molekulargewicht |
1004.1 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H61N11O14/c1-23(2)16-31(53-41(66)29-13-14-38(62)51-29)42(67)55-33(19-37(48)61)44(69)54-32(17-24-9-11-26(60)12-10-24)43(68)57-35(22-59)47(72)58-15-5-8-36(58)46(71)56-34(20-39(63)64)45(70)52-30(40(49)65)18-25-21-50-28-7-4-3-6-27(25)28/h3-4,6-7,9-12,21,23,29-36,50,59-60H,5,8,13-20,22H2,1-2H3,(H2,48,61)(H2,49,65)(H,51,62)(H,52,70)(H,53,66)(H,54,69)(H,55,67)(H,56,71)(H,57,68)(H,63,64)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
HLCQDPIFDXVYDA-VTGDPKQBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Andere CAS-Nummern |
134599-16-9 |
Sequenz |
XLNYSPDW |
Synonyme |
adipokinetic hormone, beetle Mem-CC pGlu-Leu-Asn-Tyr-Ser-Pro-Asp-Trp-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)
